molecular formula C19H17N7O2 B7186763 N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide

N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide

Cat. No.: B7186763
M. Wt: 375.4 g/mol
InChI Key: YHAXSZHRSMHTLX-UHFFFAOYSA-N
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Description

N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a tetrazole moiety, and an amide linkage, making it an interesting subject for research in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c1-26-18(23-24-25-26)13-6-4-7-14(9-13)21-17(27)11-20-19(28)16-10-12-5-2-3-8-15(12)22-16/h2-10,22H,11H2,1H3,(H,20,28)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAXSZHRSMHTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole-2-carboxylic acid derivativeThe final step involves the formation of the amide bond, which can be achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group on the tetrazole can be reduced to an amine.

    Substitution: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the tetrazole.

    Substitution: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The tetrazole moiety can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to bind to biological targets. The amide linkage provides stability and facilitates the compound’s interaction with proteins and other macromolecules .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxamides: Compounds with similar structures but different substituents on the indole ring.

    Tetrazole derivatives: Compounds containing the tetrazole moiety with different functional groups.

    Amide-linked molecules: Compounds with amide linkages but different aromatic or heterocyclic rings.

Uniqueness

N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide is unique due to the combination of the indole ring, tetrazole moiety, and amide linkage, which imparts specific chemical and biological properties that are not commonly found in other compounds .

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